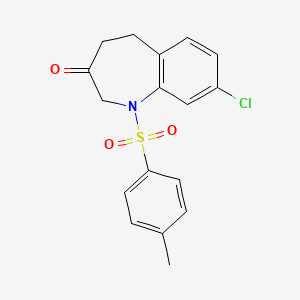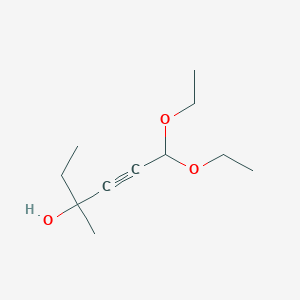
6,6-Diethoxy-3-methylhex-4-YN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Diethoxy-3-methylhex-4-YN-3-OL is an organic compound with the molecular formula C₁₁H₂₀O₃ and a molecular weight of 200.275 g/mol . This compound is characterized by its unique structure, which includes an alkyne group and two ethoxy groups attached to a hexane backbone. It is commonly used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Diethoxy-3-methylhex-4-YN-3-OL typically involves the reaction of 3,3-diethoxy-1-butyne with methyl ketone under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
6,6-Diethoxy-3-methylhex-4-YN-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
6,6-Diethoxy-3-methylhex-4-YN-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6-Diethoxy-3-methylhex-4-YN-3-OL involves its interaction with specific molecular targets and pathways. The alkyne group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Hexyn-3-ol, 6,6-diethoxy-3-methyl: This compound has a similar structure but differs in the position of the functional groups.
4-Hydroxy-4-methyl-hex-2-inal-diaethylacetal: Another similar compound with different functional groups attached to the hexane backbone.
Uniqueness
6,6-Diethoxy-3-methylhex-4-YN-3-OL is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical syntheses and research applications.
Properties
CAS No. |
32798-36-0 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
6,6-diethoxy-3-methylhex-4-yn-3-ol |
InChI |
InChI=1S/C11H20O3/c1-5-11(4,12)9-8-10(13-6-2)14-7-3/h10,12H,5-7H2,1-4H3 |
InChI Key |
JVUDAPABPRXOKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#CC(OCC)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone](/img/structure/B14696695.png)
![7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B14696699.png)
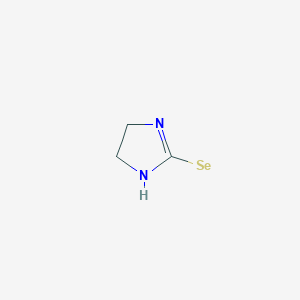

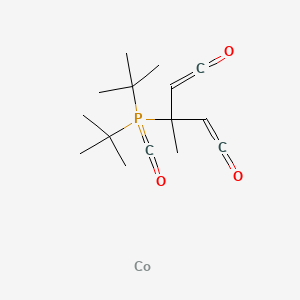
![4-Chloro-2-({(e)-[4-(dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14696718.png)
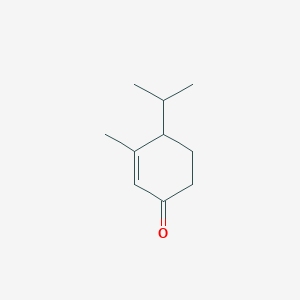

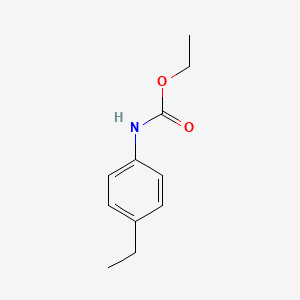


![ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate](/img/structure/B14696749.png)
